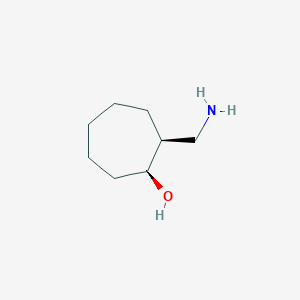

(1S,2S)-2-(aminomethyl)cycloheptan-1-ol

Descripción

(1S,2S)-2-(Aminomethyl)cycloheptan-1-ol is a chiral cycloheptanol derivative featuring a seven-membered carbocyclic ring substituted with an aminomethyl group at the 2-position and a hydroxyl group at the 1-position. Its stereochemistry is defined by the (1S,2S) configuration, which imparts distinct spatial and electronic properties.

Propiedades

Fórmula molecular |

C8H17NO |

|---|---|

Peso molecular |

143.23 g/mol |

Nombre IUPAC |

(1S,2S)-2-(aminomethyl)cycloheptan-1-ol |

InChI |

InChI=1S/C8H17NO/c9-6-7-4-2-1-3-5-8(7)10/h7-8,10H,1-6,9H2/t7-,8-/m0/s1 |

Clave InChI |

DEEDWZHOSLMVCD-YUMQZZPRSA-N |

SMILES isomérico |

C1CC[C@H]([C@H](CC1)O)CN |

SMILES canónico |

C1CCC(C(CC1)O)CN |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Aminomethylcycloheptanol hydrochloride typically involves the reaction of cycloheptanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminomethyl derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of cis-2-Aminomethylcycloheptanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

cis-2-Aminomethylcycloheptanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of cycloheptanone derivatives.

Reduction: Formation of more saturated cycloheptanol derivatives.

Substitution: Formation of various substituted cycloheptanol derivatives.

Aplicaciones Científicas De Investigación

cis-2-Aminomethylcycloheptanol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mecanismo De Acción

The mechanism of action of cis-2-Aminomethylcycloheptanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The compound may also participate in enzymatic reactions, altering the function of enzymes and other proteins .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

The compound is compared below with analogs differing in ring size, substituents, stereochemistry, and functional groups. Key examples include cyclopentanol, cyclohexanol, and cyclopropane derivatives.

Table 1: Structural Comparison of (1S,2S)-2-(Aminomethyl)cycloheptan-1-ol and Analogs

Physicochemical and Pharmacological Differences

a) Ring Size and Strain

- Cycloheptanol vs. Cyclopentanol/Cyclohexanol: The seven-membered ring in the target compound reduces torsional strain compared to cyclopentanol derivatives (high strain due to planar geometry) but retains more conformational flexibility than cyclohexanol (chair conformation dominance) . This balance may enhance metabolic stability in drug design.

- Cyclopropane Derivatives: Milnacipran’s cyclopropane ring introduces extreme angle strain, which is mitigated by aromatic substituents (e.g., phenyl group). This strain influences binding to serotonin/norepinephrine transporters .

b) Functional Group Modifications

- Aminomethyl vs. Methylamino: Replacing the primary amine (-CH₂NH₂) with a secondary amine (-CH₂NHCH₃) reduces hydrogen-bonding capacity and increases lipophilicity, as seen in (1S,2R)-2-(methylamino)cyclopentan-1-ol (pKa ~15.02) .

- Salt Forms: Hydrochloride salts (e.g., (1R,2S)-2-(aminomethyl)cyclohexan-1-ol hydrochloride) enhance aqueous solubility, critical for oral bioavailability .

c) Stereochemical Impact

- The (1S,2S) configuration of the target compound creates a spatial arrangement distinct from (1S,2R) or (1R,2S) diastereomers. For example, milnacipran’s (1S,2R):(1R,2S) enantiomer ratio >95:5 minimizes cardiovascular side effects, underscoring the importance of stereochemical purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.